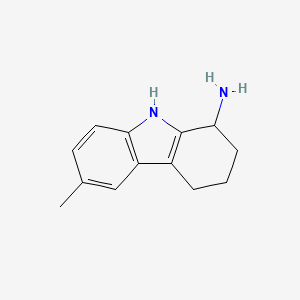

6-甲基-2,3,4,9-四氢-1H-咔唑-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine” is a chemical compound with the molecular weight of 200.28 . It is a derivative of carbazole, a tricyclic compound that consists of two benzene rings fused on either side of a pyrrole ring .

Molecular Structure Analysis

The molecular structure of “6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine” can be represented by the InChI code: 1S/C13H16N2/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 .科学研究应用

- Anticancer Potential : Researchers explore the compound’s ability to inhibit cancer cell growth. Its structural features may interact with cellular targets, making it a candidate for novel anticancer drugs .

- Neuroprotective Effects : Investigations focus on its neuroprotective properties, potentially relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- Building Block : Chemists use it as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization and modification .

- Catalyst Ligand : The compound can serve as a ligand in transition metal-catalyzed reactions, enabling efficient transformations in organic synthesis .

- Semiconductors and OLEDs : Its carbazole core makes it interesting for designing organic semiconductors and organic light-emitting diodes (OLEDs). Researchers investigate its electronic properties and charge transport abilities .

- Serotonin Receptors : The compound interacts with serotonin receptors, which play a crucial role in mood regulation and mental health. Studying its binding affinity informs drug design .

- Fluorescence Properties : Researchers utilize its fluorescence properties to develop probes for cellular imaging. Its emission wavelength and stability are advantageous for visualizing biological processes .

- Carbazole Alkaloids : The compound is a precursor for synthesizing natural product derivatives. These derivatives may have bioactive properties and find applications in traditional medicine .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science

Pharmacology and Receptor Studies

Fluorescent Probes and Imaging

Natural Product Derivatives

作用机制

Target of Action

The primary target of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is the Hippo signaling pathway , specifically the LATS1 and YAP1/TAZ proteins . The Hippo pathway plays a pivotal role in diverse cell functions, including cell proliferation .

Mode of Action

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine acts by inducing the phosphorylation of LATS1 and YAP1/TAZ . This interaction with its targets results in the suppression of their activity, thereby inhibiting cell proliferation .

Biochemical Pathways

The compound affects the Hippo signaling pathway , which is involved in regulating organ size by controlling cell proliferation and apoptosis . The downstream effects of this pathway’s inhibition include the suppression of cell viability both in vitro and in mouse xenografts .

Result of Action

The molecular and cellular effects of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine’s action include the suppression of cell viability . This is achieved through the inhibition of the Hippo signaling pathway, leading to a decrease in cell proliferation .

未来方向

属性

IUPAC Name |

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJNWDCSROVGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCCC3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2826838.png)

![(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2826839.png)

![2-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2826840.png)

![2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride](/img/structure/B2826843.png)

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826844.png)

![Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2826847.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)

![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)